8-Hydroxy-p-menthan-3-one
Overview
Description
. This compound is part of the p-menthane family, which includes various monoterpenes known for their aromatic properties and applications in different industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-p-menthan-3-one typically involves the hydroxylation of p-menthan-3-one. One common method includes the use of oxidizing agents such as hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position on the p-menthan-3-one molecule .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of biocatalysts, such as enzymes, is also explored to achieve more environmentally friendly and efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-p-menthan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of p-menthan-3-one, such as ketones, alcohols, and substituted cyclohexanones .
Scientific Research Applications
8-Hydroxy-p-menthan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammation and pain.
Industry: It is used in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-p-menthan-3-one involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Menthone: Another p-menthane monoterpenoid with a similar structure but lacks the hydroxyl group at the 8th position.
Menthol: A well-known compound in the p-menthane family, used widely in medicinal and cosmetic products.
Pulegone: A monoterpenoid with a similar backbone but different functional groups.
Uniqueness
8-Hydroxy-p-menthan-3-one is unique due to the presence of the hydroxyl group at the 8th position, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and its ability to form hydrogen bonds, making it more reactive in certain chemical reactions and potentially more effective in biological applications .
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZZGEDTDYWNFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954657 | |
Record name | 2-(2-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3304-24-3 | |
Record name | Cyclohexanone, 2-(1-hydroxy-1-methylethyl)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003304243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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